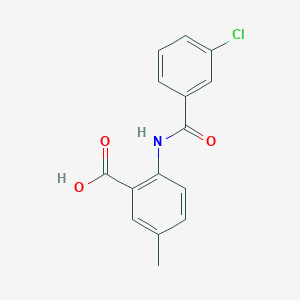![molecular formula C7H6ClN3S B1415154 7-クロロ-5-(メチルチオ)イミダゾ[1,2-c]ピリミジン CAS No. 872059-27-3](/img/structure/B1415154.png)
7-クロロ-5-(メチルチオ)イミダゾ[1,2-c]ピリミジン
概要
説明
“7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C7H6ClN3S . It has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a protein that has emerged as a possible treatment option for various cancer types .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is complex, with a fused bicyclic 5,6 heterocycle . The structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Physical and Chemical Properties Analysis
The compound has the molecular formula C7H6ClN3S and an average mass of 199.661 Da .
科学的研究の応用
薬理学
薬理学において、この化合物は様々な薬物の合成における前駆体として潜在的な用途を有しています。 その構造は、新規治療薬の開発につながる可能性のある修飾に適しています 。この化合物は、酵素阻害や受容体調節など、特定の作用を有する薬物を創製するために、異なる生物学的標的と相互作用する能力を利用することができます。
農業
「7-クロロ-5-(メチルチオ)イミダゾ[1,2-c]ピリミジン」は、農薬の合成における中間体として役立つ可能性があります。 その化学的性質は、作物の保護と収量の最適化に貢献する、新しい殺虫剤や除草剤の開発に利用することができます .
材料科学
この化合物の堅牢な複素環コアは、高度な材料を作成するための候補となります。 それは、有機半導体の設計や、特定の光吸収特性や電気伝導特性を有する高性能ポリマーの構成要素として使用することができます .
化学合成
この化合物は、合成化学において汎用性の高い中間体として価値があります。それは様々な化学反応を受けることができ、研究や産業目的のために複雑な分子を構築することを可能にします。 その反応性は、多成分反応で利用することができ、広範囲の化学物質への経路を提供します .
環境科学
環境科学では、「7-クロロ-5-(メチルチオ)イミダゾ[1,2-c]ピリミジン」の誘導体は、汚染物質や重金属に結合する能力について研究することができます。これは、環境浄化の取り組みを支援します。 環境毒素を検出するためのセンシング技術におけるその潜在的な用途も、有望な研究分野です .
生化学
この化合物が生物学的巨大分子と相互作用する様子を研究することで、分子レベルでの細胞プロセスを理解することができます。 それは、生化学的アッセイで酵素の速度論を研究するためのプローブとして、または生物学的サンプルを可視化するイメージング技術における蛍光タグとして使用することができます .
作用機序
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds structurally similar to 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, have been shown to undergo direct functionalization via radical reactions . This suggests that 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may interact with its targets in a similar manner.
Biochemical Pathways
Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that this compound may influence similar biochemical pathways .
将来の方向性
The World Health Organization has taken the initiative to develop new TB drugs, recognizing imidazopyridine, an important fused bicyclic 5,6 heterocycle, as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” and similar compounds may have potential future applications in drug development.
生化学分析
Biochemical Properties
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By binding to the active site of these enzymes, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine can modulate their activity and influence biochemical pathways. Additionally, this compound may interact with proteins involved in cell signaling, further affecting cellular processes.
Cellular Effects
The effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites.
Molecular Mechanism
At the molecular level, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . By binding to the active sites of enzymes, it can inhibit or activate their activity, leading to downstream effects on biochemical pathways. Additionally, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation. In in vitro and in vivo studies, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine has shown sustained effects on cellular function, indicating its potential for long-term applications.
Dosage Effects in Animal Models
The effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. The interaction of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins may sequester 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine within certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
特性
IUPAC Name |
7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXSIGPHKDVKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654638 | |
| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872059-27-3 | |
| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)




![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)




